N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
“N-(5-(3-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a benzo[d]thiazole ring, a 1,3,4-oxadiazole ring, and a phenyl ring with a methylsulfonyl substituent .
Synthesis Analysis
The synthesis of such compounds often starts from simple commercially available building blocks . The thiazole nucleus is part of the vitamin B (thiamine) structure. Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation . The labile N-H bond in N -monoalkylated BT-sulfonamides (p Ka (BTSO 2 N (H)Bn) = 3.34 ± 0.05) further allowed us to develop a simple weak base-promoted N-alkylation method and a stereoselective microwave-promoted Fukuyama-Mitsunobu reaction .
Molecular Structure Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C 3 H 3 NS. Free thiazole is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Chemical Reactions Analysis
Thiazoles and related compounds are one of the most significant potential things in the mainly increasing chemical world of compounds having thiazoles showing notable pharmacological actions . Aryl thiazoles were prepared and evaluated for their anticancer actions .
Physical and Chemical Properties Analysis
The title compound was synthesized as described above; yield 65%, 1H NMR (DMSO-d6, 500 MHz): δ 13.25 (brs, 1H), 7.91 (d, 2H, J = 8.0 Hz), 7.79 (d, 2H, J = 8.0 Hz), 7.60 (d, 2H, J = 8.5 Hz), 7.40–7.39 (m, 5H), 7.27–7.27 (m, 2H), 3.26 (s, 3H), 2.39 (s, 3H); 13C NMR (DMSO-d6, 125 MHz): 143.1, 141.6, 139.7, 130.4, 130.3, 130.0, 129.7, 129.4, 129.3, 127.6, 126.5, 43.6, 21.4; MS (ESI): m/z: calculated [M + H]+: 485.0658; found [M + H]+: 485.0688 .
Scientific Research Applications
Anticancer Applications
- Anticancer Activity : A study by Ravinaik et al. (2021) demonstrated that a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited significant anticancer activity against various cancer cell lines.
Antimicrobial and Antitubercular Agents
- Antimicrobial and Antitubercular Properties : Kumar et al. (2013) synthesized novel sulfonyl derivatives showing moderate to significant antibacterial and antifungal activities, including potent antitubercular molecules Kumar, Prasad, & Chandrashekar, 2013.
Biological Activity Studies
- Biological Activities : Khalid et al. (2016) conducted a study where various N-substituted derivatives of this compound class demonstrated moderate to excellent activity against Gram-negative and Gram-positive bacteria Khalid et al., 2016.
Anti-Inflammatory and Anti-Cancer Agents
- Anti-Inflammatory and Anti-Cancer Potential : Research by Gangapuram & Redda (2009) synthesized compounds in this class as potential anti-inflammatory and anti-cancer agents.
Carbonic Anhydrase Inhibitors
- Carbonic Anhydrase Inhibition : Büyükkıdan et al. (2013) explored the use of metal complexes of this compound for strong carbonic anhydrase inhibitory properties Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013.
Antimalarial and COVID-19 Research
- Antimalarial and COVID-19 Applications : A study by Fahim & Ismael (2021) investigated the antimalarial activity and potential application against COVID-19 of derivatives of this compound.
5-HT(1B/1D) Antagonists
- Neuropharmacological Activity : Liao et al. (2000) synthesized and evaluated compounds as potent and selective 5-HT(1B/1D) antagonists, indicating their potential in neuropharmacology Liao et al., 2000.
Corrosion Inhibition
- Corrosion Inhibition : Ammal, Prajila, & Joseph (2018) explored the effectiveness of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulphuric acid Ammal, Prajila, & Joseph, 2018.
Future Directions
The future directions for this compound could involve further exploration of its biological activities, particularly its antibacterial and anticancer properties . Additionally, more research could be done to improve the synthesis process and to explore other potential applications of this compound .
Mechanism of Action
Target of Action
The compound, also known as N-[5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide, is a complex molecule that likely interacts with multiple targetsSimilar compounds containingindole and thiazole scaffolds have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the structure of the compound, it can be inferred that it might interact with its targets throughelectrophilic substitution . The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This makes the C-5 atom in the thiazole ring prone to undergo electrophilic substitution .
Biochemical Pathways
For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Pharmacokinetics
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound might have moderate bioavailability.
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Properties
IUPAC Name |
N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O4S2/c1-27(23,24)11-6-4-5-10(9-11)15-20-21-17(25-15)19-14(22)16-18-12-7-2-3-8-13(12)26-16/h2-9H,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYFKUUNEJEIFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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